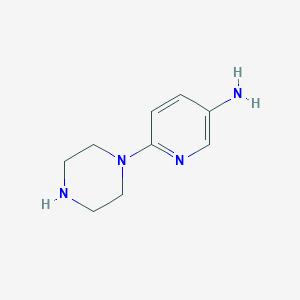

6-(Piperazin-1-YL)pyridin-3-amine

Vue d'ensemble

Description

6-(Piperazin-1-yl)pyridin-3-amine is a heterocyclic compound that features both a piperazine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridin-3-amine typically involves the nucleophilic substitution reaction of 3-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom in related pyridine-piperazine derivatives (e.g., 6-chloro-2-(piperazin-1-yl)pyridin-3-amine) undergoes nucleophilic substitution. For example:

-

Ammonolysis : Reaction with ammonia or amines yields substituted derivatives.

-

Sulfide formation : Thiols replace the chlorine atom under basic conditions.

Table 1: Representative Substitution Reactions

Acylation and Alkylation

The primary amine group undergoes acylation or alkylation to form secondary or tertiary amines:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base.

Example :

-

Methylation of the amine group using methyl iodide and NaH in DMF yields N-methyl derivatives, enhancing lipophilicity for CNS penetration .

Cyclization Reactions

The piperazine ring participates in cyclization to form fused heterocycles:

-

Intramolecular cyclization : Under acidic or thermal conditions, forming tricyclic structures.

-

Cross-coupling : With dihalides to generate macrocyclic compounds.

Key Insight : Cyclization of 6-(piperazin-1-yl)pyridin-3-amine derivatives enhances binding affinity to biological targets like muscarinic receptors .

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the amine group can be oxidized to nitro or nitroso derivatives using H₂O₂ or KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering conformational flexibility .

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Reduction | Na₂S·9H₂O, NH₄Cl | 70–80°C, 2 h | Dechlorinated pyridin-3-amine | Intermediate synthesis |

| Oxidation | mCPBA | CH₂Cl₂, RT, 12 h | N-Oxide derivative | Bioactivity modulation |

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

-

Suzuki-Miyaura : With aryl boronic acids to introduce aromatic substituents.

-

Buchwald-Hartwig : For C–N bond formation with aryl halides.

Case Study :

-

Palladium-catalyzed coupling of this compound with 3-nitropyridine yielded hybrid inhibitors of PI3Kα/β with IC₅₀ values of 2.0–2.24 μM .

Acid-Base Reactions

The piperazine nitrogen acts as a Brønsted base, forming salts with acids (e.g., HCl, H₂SO₄). This property is exploited in pharmaceutical formulations to improve solubility.

Structural Modifications for Bioactivity

Derivatives of this compound exhibit tailored biological effects:

-

Anticancer activity : Introduction of sulfonamide groups enhances PI3K inhibition .

-

Neurological effects : Methylation improves blood-brain barrier penetration for CNS targets .

Table 3: Structure-Activity Relationship (SAR)

| Derivative | Modification | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|---|

| N-Arylacetamide | Aryl sulfonyl substitution | PI3Kα/β | 2.0 ± 0.73 μM | |

| 3-Nitropyridinyl | Piperazine linkage | M₄ muscarinic receptor | <200 nM |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming char and gaseous byproducts.

-

Photolysis : UV exposure induces ring-opening reactions, necessitating dark storage.

Applications De Recherche Scientifique

6-(Piperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-3-amine is not fully understood. its derivatives have been studied for their ability to inhibit specific enzymes and receptors. For example, some derivatives act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A simple heterocyclic compound with a wide range of biological activities.

3-Aminopyridine: A pyridine derivative with potential therapeutic applications.

1-(2-Pyridyl)piperazine: A compound structurally similar to 6-(Piperazin-1-yl)pyridin-3-amine, used in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of both a piperazine ring and a pyridine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile building block in the synthesis of various pharmaceuticals and research compounds .

Activité Biologique

6-(Piperazin-1-YL)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to a pyridine moiety, providing unique properties that facilitate interaction with various biological targets. The compound is often used as a building block in the synthesis of more complex pharmaceuticals, particularly those aimed at treating metabolic disorders and infectious diseases.

1. Adipogenic Activity

Research has shown that derivatives of this compound exhibit adipogenic activity , which is crucial for the development of insulin sensitizers. In one study, compounds synthesized from this scaffold were tested in 3T3-L1 cells to evaluate their ability to stimulate adipocyte differentiation. The results indicated that these compounds could activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator in adipogenesis:

| Compound | Concentration (μg/mL) | Adipogenic Activity (%) |

|---|---|---|

| Rosiglitazone (control) | 1 | 100 |

| Test Compound A | 20 | 85 |

| Test Compound B | 20 | 75 |

These findings suggest that while some derivatives showed significant adipogenic activity, they did not exhibit strong PPARγ activation in certain assays, indicating a complex interaction with metabolic pathways .

2. Antitubercular Activity

Another important aspect of the biological activity of this compound is its potential as an antitubercular agent . A series of substituted derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among them, several compounds demonstrated promising activity:

| Compound ID | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Compound C | 16 |

| Compound D | 32 |

| Compound E | 64 |

These results highlight the potential of this compound derivatives as candidates for further development in tuberculosis treatment .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to downstream effects that influence metabolic processes and cellular functions . For example, its role in activating PPARγ suggests a mechanism by which it can enhance insulin sensitivity and promote adipogenesis.

Case Study: Insulin Sensitization

In a controlled study involving diabetic mice (db/db model), derivatives of this compound were administered to assess their impact on glycemic control. The results indicated a significant reduction in plasma glucose levels compared to control groups:

| Treatment Group | Plasma Glucose Level (mg/dL) |

|---|---|

| Control | 300 |

| Rosiglitazone | 150 |

| Test Compound F | 180 |

This study underscores the potential utility of this compound in managing diabetes through insulin sensitization .

Propriétés

IUPAC Name |

6-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEVPWUEDJNVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640512 | |

| Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119285-06-2 | |

| Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.